molecular formula C18H24I3N3O8 B1672085 Iopromide CAS No. 73334-07-3

Iopromide

Katalognummer: B1672085
CAS-Nummer: 73334-07-3
Molekulargewicht: 791.1 g/mol
InChI-Schlüssel: DGAIEPBNLOQYER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iopromide is a non-ionic, iodinated contrast medium used primarily in X-ray imaging. It is marketed under the brand name Ultravist and is produced by Bayer Healthcare. This compound is known for its low osmolality and non-ionic nature, making it suitable for intravascular use. This compound is commonly used in radiographic studies such as intravenous urograms, brain computed tomography (CT), and CT pulmonary angiograms .

Analyse Chemischer Reaktionen

Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methoxyacetyl chloride, dimethylacetamide, and iodinating agents. The major products formed from these reactions include 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride and other iodinated derivatives .

Wissenschaftliche Forschungsanwendungen

Clinical Imaging Applications

Computed Tomography (CT) and Magnetic Resonance Imaging (MRI)
Iopromide is primarily used in CT scans to enhance the visibility of internal structures. It improves diagnostic accuracy by providing high-quality images due to its iodine content, which absorbs X-rays effectively. A multicenter study involving 44,835 patients demonstrated that this compound is well-tolerated and produces high image quality without unknown adverse drug reactions .

Recent advancements have also seen its application in acidoCEST MRI, where it serves as a pH-sensitive contrast agent. In these studies, this compound was compared with other agents like iopamidol for measuring extracellular pH in various tumor models. The findings indicated that this compound had superior tumor coverage in certain xenograft models, suggesting potential advantages in specific clinical scenarios .

Contrast-Enhanced Mammography
In 2023, the U.S. Food and Drug Administration approved this compound (Ultravist) for use in contrast-enhanced mammography. This application allows for improved visualization of known or suspected breast lesions, particularly beneficial for women with dense breast tissue . This approval highlights the evolving role of this compound in breast cancer diagnostics.

Safety and Efficacy

This compound has been shown to be a safe contrast agent with a low incidence of adverse effects. In clinical settings, it has demonstrated a high safety profile, which is critical for patients undergoing imaging procedures . Additionally, studies have indicated that premedication with antiallergy drugs may be beneficial for at-risk patients to mitigate potential allergic reactions .

Environmental Considerations

This compound's presence in drinking water sources has raised environmental concerns. Research indicates that while this compound can be efficiently removed during water treatment processes, the lack of evidence for dehalogenation under oxic conditions suggests ongoing monitoring is necessary to understand its environmental impact fully .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound:

  • Tumor pH Measurement : In a study involving mouse models of breast cancer and lymphoma, this compound was utilized to measure extracellular pH using acidoCEST MRI techniques. Results indicated that this method could enhance understanding of tumor microenvironments and guide treatment decisions .
  • Cardiac Imaging : this compound is also employed in cardiac imaging through dual-source computed tomography, which allows for rapid acquisition of high-quality images necessary for diagnosing coronary artery disease .

Summary Table of Applications

ApplicationDescriptionKey Findings
CT ImagingEnhances visibility of internal structures during X-ray imagingHigh image quality; well-tolerated
MRI (acidoCEST)Measures extracellular pH in tumorsSuperior tumor coverage compared to alternatives
Contrast-Enhanced MammographyVisualizes breast lesions using contrast agentsFDA approved; significant for dense breast tissue
Environmental MonitoringPresence in drinking water sourcesEfficiently removed; requires further study

Wirkmechanismus

Iopromide functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of internal structures. It is a non-ionic, water-soluble, tri-iodinated compound that allows visualization by enhancing the contrast of the images. The compound is excreted predominantly through the renal route .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Iopromide is a non-ionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity encompasses various effects on cellular mechanisms, including apoptosis, autophagy, and hypersensitivity reactions. This article presents a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

1. Induction of Apoptosis and Autophagy

Recent studies have demonstrated that high concentrations of this compound can induce apoptosis and autophagy in human embryonic kidney cells (HEK 293). The mechanism involves the generation of reactive oxygen species (ROS) and the downregulation of the AKT signaling pathway.

  • Key Findings:
    • This compound treatment at concentrations greater than 50 mgI/ml for 48 hours resulted in significant morphological changes in HEK 293 cells, indicating apoptosis .
    • The half-maximal inhibitory concentration (IC50) values were found to be 187±3.45 mgI/ml and 53.10±1.87 mgI/ml for 24 and 48 hours respectively .
    • ROS production increased by 165% in treated cells, correlating with oxidative stress that led to cell death .

2. Autophagy Mechanism

The study indicated that this compound-induced autophagy could be a protective response against apoptosis. When HEK 293 cells were treated with autophagy inhibitors alongside this compound, cell viability decreased significantly compared to this compound treatment alone .

Hypersensitivity Reactions

Risk Assessment

Hypersensitivity reactions (HSRs) to this compound have been evaluated across different populations. A nested case-control analysis indicated that children and elderly patients exhibit a lower risk of HSRs compared to adults.

  • Study Overview:
    • The analysis included 132,850 patients with recorded reactions to this compound.
    • HSRs were significantly less frequent in children (0.47%) and elderly patients (0.38%) compared to adults (0.74%) .
    • Adjusted odds ratios showed a lower risk for both children (0.58) and elderly individuals (0.51) when compared to adults .

Efficacy in Medical Imaging

This compound has been evaluated for its efficacy in contrast-enhanced mammography for breast cancer detection:

  • Study Results:
    • A systematic review identified 31 studies focusing on the efficacy and safety of this compound.
    • Nineteen studies reported positive efficacy results for breast cancer detection, while three studies provided safety data .

Table 1: Summary of Key Findings on this compound's Biological Activity

Study FocusFindingsConcentration UsedCell Type
Apoptosis & AutophagyInduces ROS production, reduces AKT activity>50 mgI/mlHEK 293
Hypersensitivity ReactionsLower risk in children and elderly vs adultsN/APatient Cohort
Efficacy in ImagingPositive results for breast cancer detectionN/AVarious

Table 2: Risk of Hypersensitivity Reactions by Age Group

Age GroupNumber of PatientsIncidence Rate (%)Adjusted Odds Ratio
Children (<18)29780.470.58
Adults (18-65)86,6630.74Reference
Elderly (≥65)43,2090.380.51

Eigenschaften

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIEPBNLOQYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023163
Record name Iopromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

791.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iopromide is a low osmolar, non-ionic X-ray contrast agent for intravascular administration. It functions as a contrast agent by opacifying blood vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs.
Record name Iopromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

73334-07-3
Record name Iopromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73334-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073334073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iopromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iopromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712BAC33MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041910
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iopromide
Reactant of Route 2
Iopromide
Reactant of Route 3
Reactant of Route 3
Iopromide
Reactant of Route 4
Iopromide
Reactant of Route 5
Iopromide
Reactant of Route 6
Iopromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.